3-Amino-3-(pyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyrimidin-5-yl)propanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrimidin-5-yl)propanamide typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-Amino-3-(pyrimidin-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(pyrimidin-2-yl)propanamide
- 3-Amino-3-(pyrimidin-4-yl)propanamide
- 3-Amino-3-(pyrimidin-6-yl)propanamide
Uniqueness
3-Amino-3-(pyrimidin-5-yl)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-Amino-3-(pyrimidin-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in various therapeutic areas. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C7H9N5O
- Molecular Weight : 165.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : NC(CC(=O)N)C1=CN=CN=C1C(=N)N
The biological activity of this compound primarily revolves around its interaction with various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for many cellular functions, including signal transduction and cell cycle regulation.
Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases, which are implicated in cancer and other diseases. For instance, studies have shown that derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are often dysregulated in cancers such as breast and prostate cancer .
Biological Activities
-
Anticancer Activity :
- The compound has shown promise in preclinical studies for inhibiting cancer cell proliferation. For example, a derivative demonstrated an EC50 of 33 nM against CDK16, indicating potent activity against this kinase .
- In vitro assays revealed that certain analogs can induce G2/M phase cell cycle arrest in cancer cells, suggesting potential as a chemotherapeutic agent .
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized several analogs of this compound. These were tested on A549 lung cancer cell lines, revealing a dose-dependent decrease in cell viability. The most potent derivative led to a significant reduction in cell proliferation compared to controls.
Case Study 2: Kinase Inhibition
A comprehensive screening against a panel of kinases demonstrated that certain derivatives of this compound exhibited selective inhibition profiles. Notably, they showed high selectivity for CDK2 and CDK5 with IC50 values ranging from 4.6 nM to 27.6 nM, indicating their potential utility in targeted cancer therapies .
Comparative Analysis
Property/Activity | This compound | Similar Compounds |
---|---|---|
Molecular Weight | 165.18 g/mol | Varies |
EC50 (CDK16) | 33 nM | Varies |
Anti-inflammatory Action | Moderate | High (e.g., NSAIDs) |
Antimicrobial Activity | Preliminary evidence | Established |
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-3-pyrimidin-5-ylpropanamide |
InChI |
InChI=1S/C7H10N4O/c8-6(1-7(9)12)5-2-10-4-11-3-5/h2-4,6H,1,8H2,(H2,9,12) |
InChI Key |
HPABKHKQNAYWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.